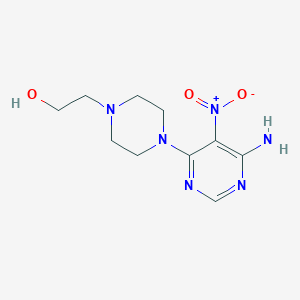
2-(4-(6-アミノ-5-ニトロピリミジン-4-イル)ピペラジン-1-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring bonded to a pyrimidine moiety, with an ethanol group attached
科学的研究の応用
2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds with similar structures, such as pyrimidine-piperazine hybrids, have been shown to interact with various biological targets . The pyrimidine moiety is known to form hydrogen bonding and dipole-dipole interactions with biological targets .
Mode of Action
It is known that the pyrimidine and piperazine moieties, which are part of the compound’s structure, can enhance biological activity when combined within a single structural framework .
Biochemical Pathways
Compounds with similar structures have been shown to have significant activity on various biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and excretion .
Result of Action
Compounds with similar structures have been shown to have various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 6-amino-5-nitropyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can alter the ethanol group to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce various amino derivatives.
類似化合物との比較
Similar Compounds
2-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: This compound has a similar structure but with a methyl group instead of a nitro group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a phenyl group and carboxamide functionality.
Uniqueness
2-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)ethanol is unique due to its combination of a nitro group and an ethanol group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
2-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(18)19)10(13-7-12-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLCXBVWBSAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)
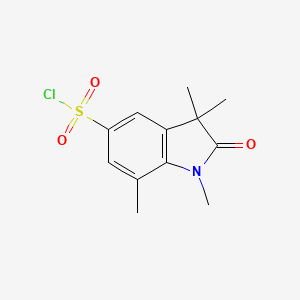
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
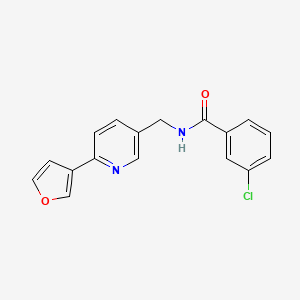
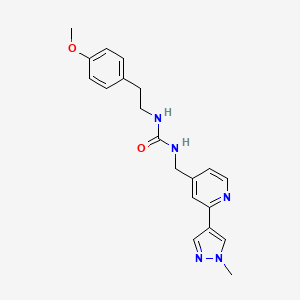
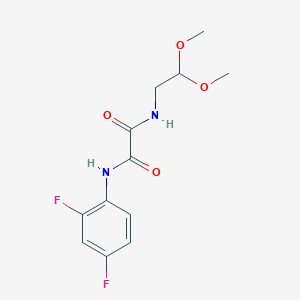
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)
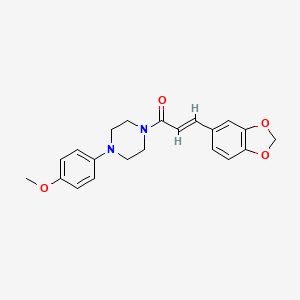
![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)
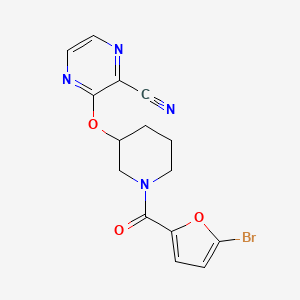
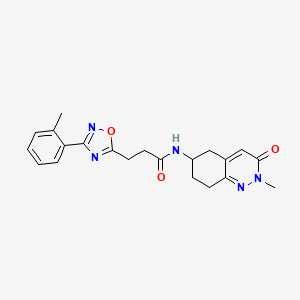
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)
